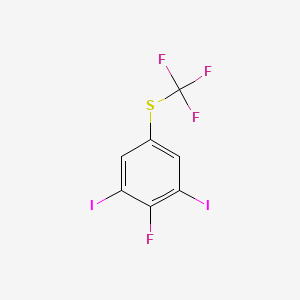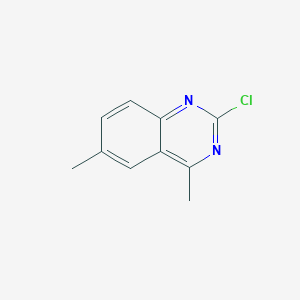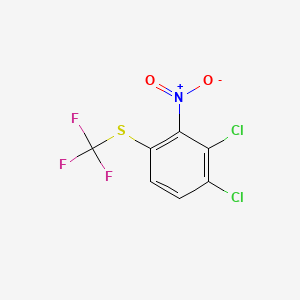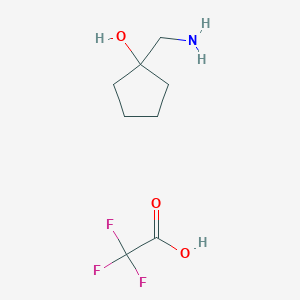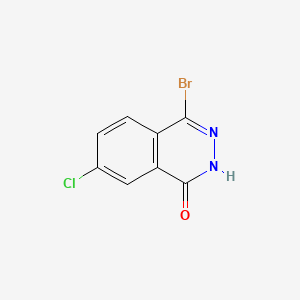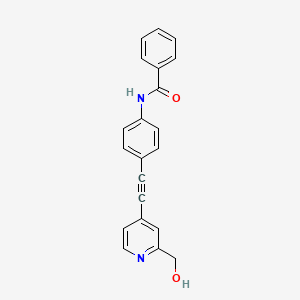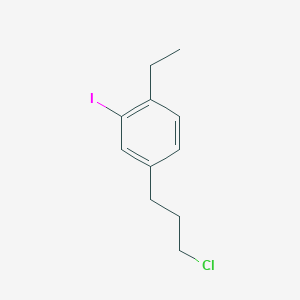
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene typically involves a multi-step process. One common method starts with the halogenation of 4-ethylbenzene to introduce the iodine atom. This is followed by a Friedel-Crafts alkylation reaction to attach the chloropropyl group to the benzene ring. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Major Products
Substitution: Formation of 1-(3-Azidopropyl)-4-ethyl-3-iodobenzene.
Oxidation: Formation of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzoic acid.
Reduction: Formation of 1-(3-Propyl)-4-ethyl-3-iodobenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-4-methyl-3-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-4-ethyl-3-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The combination of the chloropropyl and ethyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H14ClI |
|---|---|
Peso molecular |
308.58 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
OWVFIYVEAGIJCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CCCCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


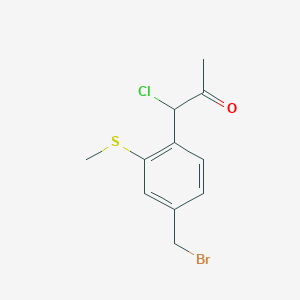
![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
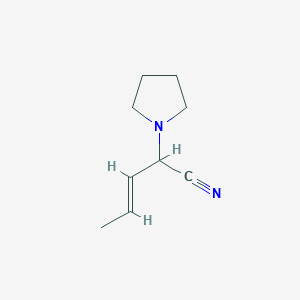

![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)
